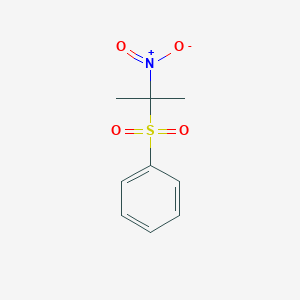![molecular formula C7H7N B14658091 3-Methylidenebicyclo[2.1.0]pentane-1-carbonitrile CAS No. 51934-02-2](/img/structure/B14658091.png)
3-Methylidenebicyclo[2.1.0]pentane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylidenebicyclo[210]pentane-1-carbonitrile is an organic compound with the molecular formula C7H7N It is a derivative of bicyclo[210]pentane, a structure known for its strained ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidenebicyclo[2.1.0]pentane-1-carbonitrile typically involves the reaction of bicyclo[2.1.0]pentane with a suitable nitrile source under controlled conditions. One common method involves the use of a nitrile such as acetonitrile in the presence of a strong base like sodium hydride. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylidenebicyclo[2.1.0]pentane-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Oxidation typically yields carboxylic acids or ketones.
Reduction: Reduction results in the formation of primary amines.
Substitution: Substitution reactions can produce a variety of derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-Methylidenebicyclo[2.1.0]pentane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Methylidenebicyclo[2.1.0]pentane-1-carbonitrile involves its interaction with various molecular targets. The strained ring system makes it highly reactive, allowing it to participate in a range of chemical reactions. The nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions, facilitating the formation of new bonds and structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.1.0]pentane: The parent compound, known for its strained ring system.
2-Methylbicyclo[2.1.0]pentane: A similar compound with a methyl group at a different position.
Cyclopentene: A less strained analog with similar reactivity.
Uniqueness
3-Methylidenebicyclo[2.1.0]pentane-1-carbonitrile is unique due to the presence of both a strained ring system and a nitrile group. This combination imparts distinct reactivity and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
51934-02-2 |
|---|---|
Formule moléculaire |
C7H7N |
Poids moléculaire |
105.14 g/mol |
Nom IUPAC |
3-methylidenebicyclo[2.1.0]pentane-1-carbonitrile |
InChI |
InChI=1S/C7H7N/c1-5-2-7(4-8)3-6(5)7/h6H,1-3H2 |
Clé InChI |
VZILVRRBURUFCX-UHFFFAOYSA-N |
SMILES canonique |
C=C1CC2(C1C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


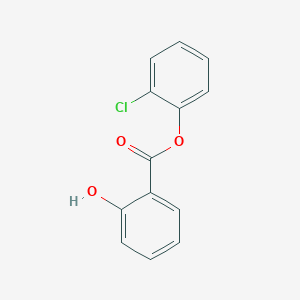
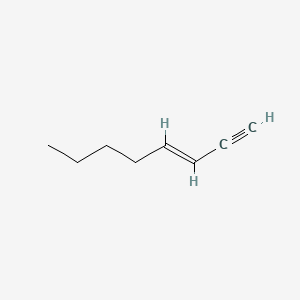
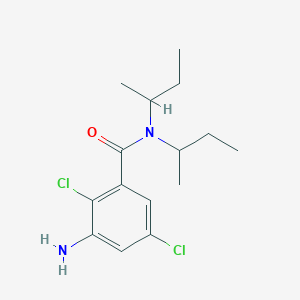
![Benzene, 1-[2-bromo-1-(bromomethyl)ethyl]-4-methoxy-](/img/structure/B14658019.png)
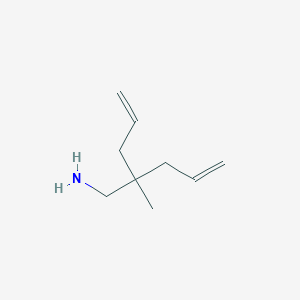
![3-(Diethylamino)-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14658034.png)

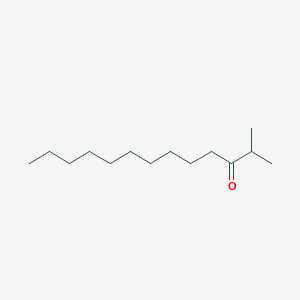
![Methyl [(3-nitrophenyl)carbamothioyl]carbamate](/img/structure/B14658053.png)




